2,2',4,6'-Tetrabromodiphenyl ether
Overview
Description
2,2’,4,6’-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various consumer products, including electronics, textiles, and furniture. Due to their persistence in the environment and potential health impacts, PBDEs have garnered significant attention in scientific research.
Mechanism of Action
Target of Action
2,2’,4,6’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and thyroid gland . It disrupts retina morphologies and related gene expressions, affecting vision development . In the thyroid gland, BDE-47 interferes with hormone synthesis, reducing thyroid hormone circulation and tissue level .
Mode of Action
BDE-47 interacts with its targets by modulating the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo . It induces epigenetic effects in cells, altering the expression of a set of intracellular miRNAs involved in biological pathways regulating estrogen-mediated signaling and immune responses .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It is biodegraded by fungi like Phanerochaete chrysosporium, with extracellular enzymes playing a crucial role in decomposition . The degradation process involves hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols . BDE-47 also modulates pathways related to M1/M2 differentiation .
Pharmacokinetics
It is known that bde-47 has lipophilic and bioaccumulative characteristics , suggesting that it can be absorbed and accumulated in tissues. More research is needed to fully understand its ADME properties.
Result of Action
The action of BDE-47 leads to several molecular and cellular effects. It impairs retina morphologies and related gene expressions, affecting vision development . It also disrupts thyroid function, leading to reduced thyroid hormone circulation and tissue level . Moreover, BDE-47 can perturb the innate immune response, exacerbating pro-inflammatory responses .
Action Environment
BDE-47 is a prominent environmental pollutant detected in various environments and in animal and human tissues . Environmental factors like the presence of heavy metals can influence its action, efficacy, and stability . For instance, the presence of Cd2+ affects the biodegradation of BDE-47 by fungi .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’,4,6’-Tetrabromodiphenyl ether are not fully understood. Studies have shown that it can interact with various biomolecules. For instance, it has been found to affect the bioaccumulation ability of the marine diatom Skeletonema costatum under different N:P ratios .
Cellular Effects
2,2’,4,6’-Tetrabromodiphenyl ether has been shown to have significant effects on various types of cells. For example, it can modulate the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 macrophages . It also impairs macrophage and basophil activities .
Molecular Mechanism
The molecular mechanism of action of 2,2’,4,6’-Tetrabromodiphenyl ether involves several pathways. It has been found to modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,6’-Tetrabromodiphenyl ether can change over time. For example, it has been shown to cause long-term reprogramming of lipid metabolism, including increased liver triglycerides and decreased blood triglycerides, and altered expression of metabolic genes in the liver .
Dosage Effects in Animal Models
The effects of 2,2’,4,6’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of this compound induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .
Metabolic Pathways
It has been found to be involved in the bioaccumulation process in marine diatoms, suggesting that it may interact with enzymes or cofactors involved in this process .
Transport and Distribution
It has been found to interfere with the biogenesis of sEVs, suggesting that it may interact with transporters or binding proteins involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process.
Industrial Production Methods: In industrial settings, the production of 2,2’,4,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,6’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Debromination reactions can occur, resulting in the removal of bromine atoms.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Zero-valent metals like zinc or iron in the presence of reducing agents such as ascorbic acid.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Lower-brominated diphenyl ethers or completely debrominated diphenyl ether.
Substitution: Diphenyl ethers with different halogen substitutions.
Scientific Research Applications
2,2’,4,6’-Tetrabromodiphenyl ether has been extensively studied for its environmental impact and biological effects. Some key research applications include:
Environmental Chemistry: Studying its persistence, distribution, and degradation in various environmental media.
Toxicology: Investigating its effects on human health and wildlife, including endocrine disruption and neurotoxicity.
Analytical Chemistry: Developing methods for detecting and quantifying PBDEs in environmental and biological samples.
Material Science: Exploring its use as a flame retardant in polymers and other materials.
Comparison with Similar Compounds
2,2’,4,6’-Tetrabromodiphenyl ether is one of many PBDE congeners. Similar compounds include:
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
- 2,2’,4,4’,6-Pentabromodiphenyl ether (BDE-100)
Uniqueness: Compared to other PBDEs, 2,2’,4,6’-Tetrabromodiphenyl ether has a unique bromination pattern that influences its chemical reactivity, environmental behavior, and biological effects. Its specific arrangement of bromine atoms can affect its persistence and toxicity, making it a compound of particular interest in environmental and health studies.
Properties
IUPAC Name |
1,3-dibromo-2-(2,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBBTLDLKYGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616285 | |
Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-57-9 | |
Record name | 2,2',4,6'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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